

Murepavadin: A Technical Guide to its Chemical Synthesis and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] As a novel Outer Membrane Protein Targeting Antibiotic (OMPTA), its unique mechanism of action and high potency against multidrug-resistant (MDR) strains make it a significant subject of study in the ongoing battle against antimicrobial resistance.[1][3] This document provides a detailed overview of the chemical structure of **Murepavadin** and the methodologies employed for its synthesis.

Chemical Structure and Properties

Murepavadin is a synthetic, cyclic 14-amino-acid peptide.[3][4] Its structure is based on protegrin I, a naturally occurring host-defense peptide, and is stabilized in a β -hairpin conformation by a D-proline-L-proline turn dipeptide.[1][5] This specific conformation is crucial for its biological activity.[1] The peptide sequence is cyclo[Ser-dPro-Pro-Thr-Trp-lle-Dab-Orn-dDab-Dab-Ala].[5][6] The presence of non-standard amino acids, such as D-isomers and diaminobutyric acid (Dab), is a key feature of its design.

Nuclear magnetic resonance studies have confirmed that the stable β -hairpin structure is essential for its interaction with the bacterial target.[1] Derivatives lacking this stable conformation lose their antimicrobial activity.[1]



Physicochemical Data

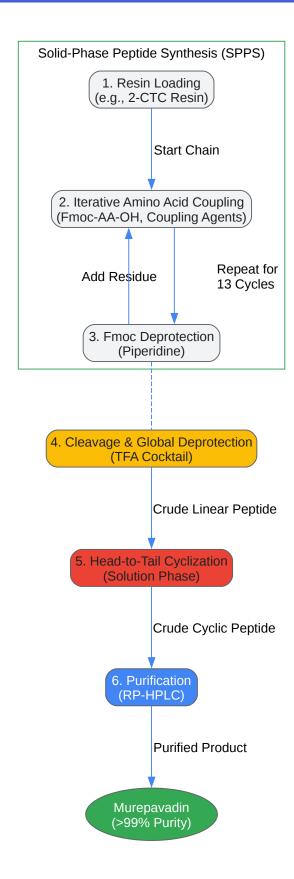
The fundamental properties of **Murepavadin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C73H112N22O16	[7]
Molecular Weight	1553.8 g/mol	[7]
IUPAC Name	(3R,9S,12S,15S,18S,21S,24S, 27R,30S,33S,36S,39S,42S,45 S)-15,18,24,27,33-pentakis(2- aminoethyl)-30-(3- aminopropyl)-36-[(2S)-butan-2- yl]-42-[(1R)-1-hydroxyethyl]-9- (hydroxymethyl)-21,39-bis(1H- indol-3-ylmethyl)-12-methyl- 1,7,10,13,16,19,22,25,28,31,3 4,37,40,43- tetradecazatricyclo[43.3.0.03,7]octatetracontane- 2,8,11,14,17,20,23,26,29,32,3 5,38,41,44-tetradecone	[7]
CAS Number	944252-63-5	[7]

Chemical Synthesis

The synthesis of **Murepavadin** is a complex, multi-step process typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The overall process can be broken down into linear peptide assembly, cleavage and deprotection, cyclization, and final purification.







P. aeruginosa Periplasm Transport to Periplasm Periplasm Transport to Outer Membrane LptD Transporter Murepavadin Murepavadin Murepavadin

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